molecular formula C17H23NO B1322541 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde CAS No. 216978-79-9

1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde

Cat. No. B1322541
M. Wt: 257.37 g/mol
InChI Key: FDVCQFAKOKLXGE-UHFFFAOYSA-N
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Description

“1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde” is a chemical compound with the molecular formula C16H23N . It appears as white crystals .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrido[3,2,1-ij]quinoline core, which is a type of heterocyclic compound. This core is substituted with four methyl groups and an aldehyde group .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 303.0±32.0 °C and a predicted density of 1.02±0.1 g/cm3 . Its pKa is predicted to be 6.68±0.60 . It should be stored at 2-8°C .

Scientific Research Applications

Molecular Structure Analysis

  • AGIBA and Through Resonance Effects : A study by Krygowski et al. (2002) discusses the molecular structure of a related compound, focusing on the competition between the Angular Group Induced Bond Alternation (AGIBA) effect and through resonance. This research highlights the complex interactions within the molecular structure of such compounds.

Chemical Reactions and Derivatives

  • Bromination Process : Research by Ukrainets et al. (2013) explores the bromination of a similar compound, providing insights into the structural features of the reaction products. This work is significant for understanding the chemical behavior of these compounds.
  • Stereoselective Synthesis : A study on the stereoselective synthesis of pyrroloquinolines, including derivatives of the compound , by Galván et al. (2016) discusses a catalyzed coupling reaction. This synthesis method is noteworthy for its efficiency and flexibility, indicating potential for large-scale applications.

Biological Properties and Applications

  • Diuretic Activity : The study of the diuretic activity of 9-bromo-7-hydroxy-5-oxo derivatives by Ukrainets et al. (2013) reveals that bromination enhances the diuretic activity compared to non-brominated analogs. This finding is important for pharmacological applications.
  • Optical Characterization and Crystal Structure : Research on the synthesis, optical characterization, and X-ray crystal structure of phenylazojulolidine derivatives, which include the compound , by Barbero et al. (2012) demonstrates the compound's potential for applications in dye and pigment industries.

Novel Synthesis Methods and Derivatives

  • Chemosensor Development : A study by Na et al. (2014) on the development of a colorimetric chemosensor using a derivative of the compound suggests its potential use in detecting specific anions in aqueous solutions.

LuminescentProperties and Applications

  • Luminescent Properties : Potapov et al. (2020) conducted research on the luminescent properties of a series of derivatives related to the compound, demonstrating its potential use in photoluminescent applications (Potapov et al., 2020).

Catalysis and Synthetic Applications

  • Nano-ZnO Catalysis : A study by Aghaalizadeh & Nasiri (2018) describes a four-component reaction catalyzed by nano-ZnO, leading to the synthesis of new derivatives. This highlights the compound's role in facilitating complex chemical reactions (Aghaalizadeh & Nasiri, 2018).

Miscellaneous Applications

  • Electrogenerated Chemiluminescence : Jiang et al. (2007) explored the electrogenerated chemiluminescence of donor-acceptor molecules, including derivatives of the compound, for potential applications in electrochemical studies (Jiang et al., 2007).

properties

IUPAC Name

4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-16(2)5-7-18-8-6-17(3,4)14-10-12(11-19)9-13(16)15(14)18/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVCQFAKOKLXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN2CCC(C3=C2C1=CC(=C3)C=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626765
Record name 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde

CAS RN

216978-79-9
Record name 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde
Reactant of Route 3
1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde
Reactant of Route 4
1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde
Reactant of Route 5
1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde

Citations

For This Compound
2
Citations
F Liu, H Zhang, H Xiao, H Xu, S Bo, L Qiu, Z Zhen… - Dyes and …, 2018 - Elsevier
Four isophorone-based chromophores FLD1-FLD4 has been synthesized and investigated based on julolidinyl donors, with modified isophorone-derived bridges and …
Number of citations: 34 www.sciencedirect.com
顏夢華 - 2007
Number of citations: 0

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